
Homocysteine thiolactone
概要
説明
L-ホモシステインチオラクトンは、アミノ酸ホモシステインの五員環状チオエステルです。 これは、主にメチオニルtRNAシンテターゼを含むエラー編集反応の結果として、ホモシステインから生成されます 。 この化合物は、タンパク質リジン残基のホモシステイン化によるタンパク質損傷能力で知られています .
準備方法
合成経路および反応条件: L-ホモシステインチオラクトンは、ヨウ化水素酸を用いたメチオニンの脱メチル化により合成できます。 このプロセスには、メチオニンをヨウ化水素酸と128°Cで3時間沸騰させることが含まれ、ヨウ化メチルとL-ホモシステインチオラクトンが生成されます 。 別の方法では、DL-メチオニンを乾燥アンモニアと金属ナトリウムを用いてホモシステイン酸チオラクトン塩酸塩に変換します .
工業生産方法: ヨウ化水素酸消化と酵素的分解は、大規模生産のための潜在的な方法です .
化学反応の分析
反応の種類: L-ホモシステインチオラクトンは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件: L-ホモシステインチオラクトンを含む反応で使用される一般的な試薬には、ヨウ化水素酸、金属ナトリウム、乾燥アンモニアなどがあります 。 これらの反応の条件は、通常、目的の生成物の形成を確実にするために、高温と制御された環境を必要とします。
生成される主な生成物: L-ホモシステインチオラクトンを含む反応から生成される主な生成物には、ホモシステイン化タンパク質とホモシステインのさまざまな誘導体などがあります .
科学研究への応用
L-ホモシステインチオラクトンは、科学研究において数多くの用途を持っています。 化学では、有機合成と生物有機合成の万能なビルディングブロックとして役立ちます 。 生物学と医学では、タンパク質損傷における役割と、心臓血管疾患、脳卒中、アテローム性動脈硬化症、神経異常との関連について研究されています 。 さらに、高分子科学と持続可能な材料開発にも使用されています .
科学的研究の応用
L-homocysteine thiolactone has numerous applications in scientific research. In chemistry, it serves as a versatile building block for organic and bioorganic synthesis . In biology and medicine, it is studied for its role in protein damage and its association with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . Additionally, it is used in polymer science and sustainable materials development .
作用機序
L-ホモシステインチオラクトンは、タンパク質リジン残基のホモシステイン化を介してその効果を発揮します。 このプロセスには、イソペプチド結合の形成が含まれ、チイルラジカル機構によるタンパク質損傷につながります 。 この化合物は、α-シヌクレインやDJ-1など、さまざまなタンパク質を標的にし、神経毒性と神経変性に寄与します .
類似の化合物との比較
L-ホモシステインチオラクトンは、環状チオエステルを形成する能力とタンパク質ホモシステイン化における役割により、ユニークです。 類似の化合物には、γ-チобутиролактонなど、他のチオラクトンが含まれ、これらも開環反応を起こし、高分子化学のビルディングブロックとして役立ちます 。 L-ホモシステインチオラクトンは、生物学的影響とさまざまな疾患との関連において、独特です .
類似化合物との比較
L-homocysteine thiolactone is unique due to its ability to form cyclic thioesters and its role in protein homocysteinylation. Similar compounds include other thiolactones, such as γ-thiobutyrolactone, which also undergo ring-opening reactions and serve as building blocks in polymer chemistry . L-homocysteine thiolactone is distinct in its biological implications and its association with various diseases .
特性
IUPAC Name |
(3S)-3-aminothiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-04-7 | |
| Record name | L-Homocysteine thiolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
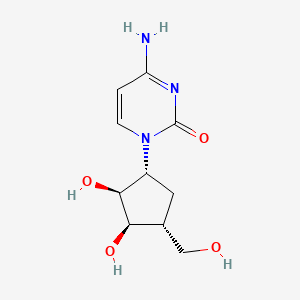
![[18F]Fluorothymidine](/img/structure/B1202453.png)

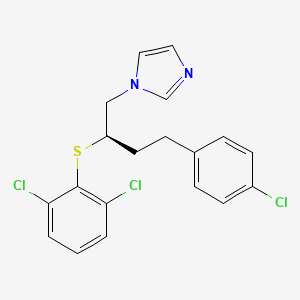
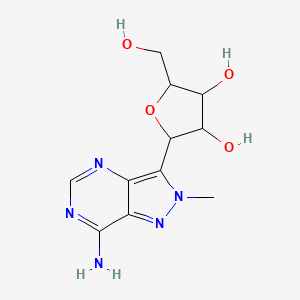
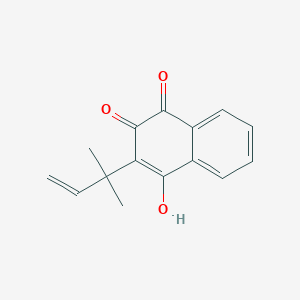


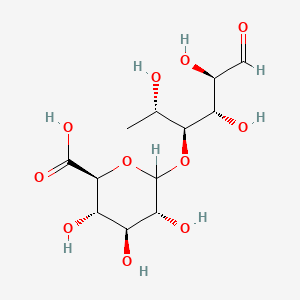
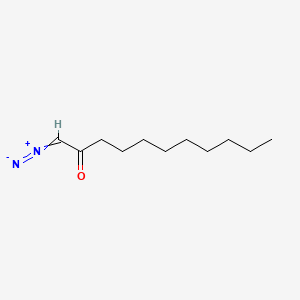
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

